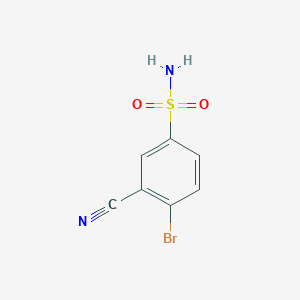

4-Bromo-3-cyanobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-cyanobenzenesulfonamide is a chemical compound with the molecular formula C7H5BrN2O2S . It is used in various scientific applications .

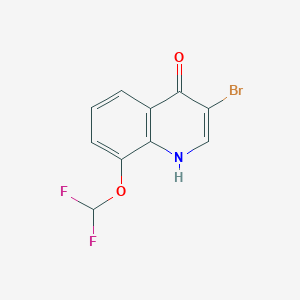

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a cyano group, and a sulfonamide group . The InChI code for this compound is 1S/C7H5BrN2O2S/c8-7-2-1-6 (13 (10,11)12)3-5 (7)4-9/h1-3H, (H2,10,11,12) .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 261.1 . It has a storage temperature of room temperature . The compound has a molecular weight of 261.10 g/mol, an XLogP3-AA of 1.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .Scientific Research Applications

Amine Synthesis and Protecting Strategy : 4-Cyanobenzenesulfonamides, closely related to 4-Bromo-3-cyanobenzenesulfonamide, have been used in amine synthesis and as an amine protecting/activating group. Their stability under various conditions makes them suitable for further elaboration by alkylation and arylation, comparable to nitrobenzenesulfonamides (Schmidt et al., 2017).

Analytical Applications : Sodium N-bromo-p-nitrobenzenesulfonamide, a compound similar in structure to this compound, has been utilized as an oxidizing titrant in the analysis of various substances like ascorbic acid and sulfite. Its synthesis, composition, and structure have been reported, highlighting its usefulness in simple and rapid analytical procedures (Gowda et al., 1983).

Preparation of Secondary Amines and Amine Protection : Nitrobenzenesulfonamides, structurally related to this compound, are versatile in the preparation of secondary amines and for protecting amines. They undergo smooth alkylation and can be readily deprotected, yielding secondary amines in high yields (Fukuyama et al., 1995).

Micellar Effects in Chemical Reactions : The reaction involving methyl 4-nitrobenzenesulfonate and bromide ions, closely related to this compound, has been studied in micellar solutions, providing insights into the influence of surfactants on chemical reactions (Graciani et al., 2008).

Synthesis and Characterization of Antagonists : Methylbenzenesulfonamide derivatives, similar to this compound, have shown potential in the synthesis of antagonists targeting HIV-1 infection. Their synthesis and structural characterization have been explored (Cheng De-ju, 2015).

Solid-Phase Synthesis Applications : Benzenesulfonamides, related to this compound, have been used as key intermediates in solid-phase synthesis. Their application in various chemical transformations to yield diverse molecular scaffolds has been reviewed (Fülöpová et al., 2015).

Synthesis of Bromo- and Chloro-Substituted Compounds : The synthesis of compounds like methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, which are structurally related to this compound, has been investigated. These studies provide insights into the synthesis and reactions of these compounds (Vasin et al., 2016).

Computational and Spectral Studies : Compounds synthesized from 4-bromobenzaldehyde and sulfadiazine, structurally similar to this compound, have been characterized using various spectral methods and computational studies. These studies are essential for understanding the properties and potential applications of these compounds (Sowrirajan et al., 2022).

Safety and Hazards

4-Bromo-3-cyanobenzenesulfonamide is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

4-Bromo-3-cyanobenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and the synthesis of folic acid, which is essential for DNA production .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzymes involved in the conversion of PABA to folic acid, thereby disrupting DNA synthesis in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, the compound prevents the production of folic acid, a vital component for DNA synthesis. This inhibition disrupts the growth and multiplication of bacteria .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . By preventing the synthesis of folic acid, an essential component for DNA production, the compound disrupts the life cycle of bacteria, leading to their eventual death .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-cyanobenzenesulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . These interactions can alter the enzyme’s activity, leading to changes in metabolic flux and metabolite levels.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of specific signaling pathways, leading to changes in gene expression and subsequent alterations in cellular metabolism. These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different effects on cellular function . Long-term studies in vitro or in vivo are necessary to fully understand these temporal effects and their implications for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while at higher doses, it could exhibit toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential effects on cellular processes.

properties

IUPAC Name |

4-bromo-3-cyanobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAPYHCGTMSBAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1381682.png)

![6-Aza-spiro[4.5]decane hydrochloride](/img/structure/B1381683.png)

![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)

![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)